7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that azaindole derivatives, which include 3-amino-7-methyl-4-azaindole, have been widely used in drug discovery . They have been involved in the design of M1 receptor positive allosteric modulators , muscarinic acetylcholine receptor modulators , decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) inhibitors , and HIV-1 attachment inhibitors .
Mode of Action
It’s known that azaindole derivatives have diverse biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Azaindole derivatives have been found to interact with multiple receptors, which suggests they may affect a variety of biochemical pathways .
Pharmacokinetics
The synthesis of azaindole derivatives has been well documented , which could provide valuable insights into their potential pharmacokinetic properties.
Result of Action
Azaindole derivatives have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of azaindole derivatives has been well documented , which could provide valuable insights into the potential influence of environmental factors on their action.
Biochemical Analysis
Biochemical Properties
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are critical for signal transduction . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carrier (SLC) transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTHFIWDCMFYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.